(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride
CAS No.: 98821-28-4
Cat. No.: VC2242431
Molecular Formula: C9H9ClO2S
Molecular Weight: 216.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98821-28-4 |
|---|---|
| Molecular Formula | C9H9ClO2S |
| Molecular Weight | 216.68 g/mol |
| IUPAC Name | 2-(4-methylphenyl)ethenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3 |
| Standard InChI Key | MRZCTZARTQWKLE-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)Cl |
Introduction
(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, also known as (E)-2-(4-methylphenyl)ethenesulfonyl chloride, is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular formula, C₉H₉ClO₂S, and its structure includes a sulfonyl chloride group attached to an ethene backbone, which is further substituted with a 4-methylphenyl group . This compound is of interest in organic synthesis due to its reactivity and potential applications in various chemical transformations.
Structural Information
-
Molecular Formula: C₉H₉ClO₂S
-
Molecular Weight: 216.68 g/mol
-
Synonyms: (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, (E)-2-(4-methylphenyl)ethenesulfonyl chloride, (E)-2-(p-Tolyl)ethenesulfonyl chloride
-
CAS Number: 98821-28-4
Synthesis and Applications
The synthesis of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-(4-methylphenyl)ethene with chlorosulfonic acid or sulfonyl chloride precursors under controlled conditions. This compound serves as a precursor for synthesizing sulfonamides, which are important in medicinal chemistry for their antimicrobial and other pharmacological properties.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride | C₉H₉ClO₂S | 216.68 g/mol | Intermediate in organic synthesis |
| 2-(4-methylphenyl)ethene-1-sulfonamide | C₉H₁₁NO₂S | 195.25 g/mol | Potential enzyme inhibitor and receptor modulator |
| (E)-1,2-Bis(4-methylphenyl)ethene | C₁₆H₁₆ | 208.30 g/mol | No specific biological activity reported |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume